![molecular formula C21H23N5O2 B1667210 1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one CAS No. 543700-68-1](/img/structure/B1667210.png)
1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one
Übersicht
Beschreibung
This compound is a complex organic molecule with the molecular formula C21H23N5O2 . It has an average mass of 377.440 Da . It is known to be an inhibitor and has been studied in the context of inhibiting the fusion of the Respiratory Syncytial Virus (RSV) F glycoprotein .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, involving multiple rings and functional groups. The presence of the benzimidazole and imidazo[4,5-c]pyridin-2-one groups contribute to its biological activity .Physical And Chemical Properties Analysis
The compound has a molecular mass of 377.440 g·mol−1, a heat of formation of 106.4 ± 16.7 kJ·mol−1, and a dipole moment of 2.47 ± 1.08 D. It also has a volume of 455.34 Å3 and a surface area of 398.19 Å2 .Wissenschaftliche Forschungsanwendungen
Antiviral Research
1-Cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one has been identified as a potent inhibitor of respiratory syncytial virus (RSV) fusion. Optimized for antiviral potency, membrane permeability, and metabolic stability, this compound demonstrated good bioavailability in various animal models and showed antiviral activity in infection models following oral administration (Yu et al., 2007).
Antiulcer Research
In the field of antiulcer research, derivatives of this compound have been synthesized as potential antisecretory and cytoprotective agents. Although they didn't show significant antisecretory activity, several derivatives demonstrated good cytoprotective properties in ethanol and HCl models (Starrett et al., 1989).
Fluorescence Properties
The compound has been utilized in synthesizing highly fluorescent heterocyclic compounds, specifically derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline. These synthesized compounds exhibited deep violet color and high fluorescence (Rahimizadeh et al., 2010).
Synthesis of Tricyclic Compounds
This chemical structure has been instrumental in the synthesis of novel tricyclic compounds like pyrdio[2',3':4,5]- and pyrdio[3',2':4,5]imidazo[1,2-a]pyrimidines. These compounds were synthesized from specific aminopyridines and have potential applications in various fields of chemistry (Descours & Festal, 1990).
Antirhinovirus Research
In antirhinovirus research, derivatives of this compound have been designed and prepared for testing as antirhinovirus agents, structurally related to other known antiviral agents (Hamdouchi et al., 1999).
Antibacterial Research
The compound has been a key component in the synthesis of potential antibacterial agents. Specifically, 5-alkoxyimidazoquinolones derived from it have been tested for in vitro antibacterial activity, demonstrating effectiveness against various bacterial strains (Fujita et al., 1996).
Wirkmechanismus
This compound acts as an inhibitor of the RSV F glycoprotein. It binds to a three-fold-symmetric pocket within the central cavity of the metastable prefusion conformation of RSV F. This binding stabilizes the conformation by tethering two regions that must undergo a structural rearrangement to facilitate membrane fusion .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-cyclopropyl-3-[[1-(4-hydroxybutyl)benzimidazol-2-yl]methyl]imidazo[4,5-c]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O2/c27-12-4-3-11-24-17-6-2-1-5-16(17)23-20(24)14-25-19-13-22-10-9-18(19)26(21(25)28)15-7-8-15/h1-2,5-6,9-10,13,15,27H,3-4,7-8,11-12,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSHJXDWYTZJUEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)N(C2=O)CC4=NC5=CC=CC=C5N4CCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202746 | |
| Record name | BMS-433771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
543700-68-1 | |
| Record name | BMS-433771 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543700681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BMS-433771 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BMS-433771 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2427554NW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



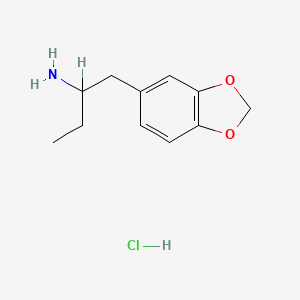

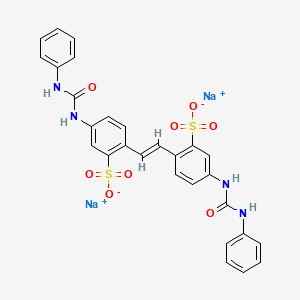
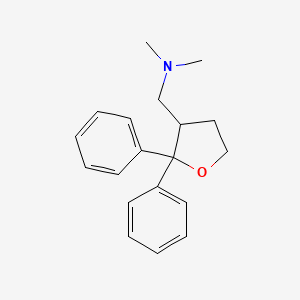
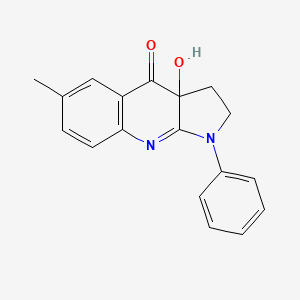
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
![1,4-Diphenylcyclopenta[d][1,2]oxazine](/img/structure/B1667138.png)
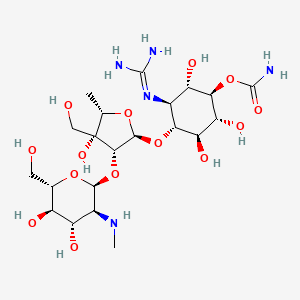


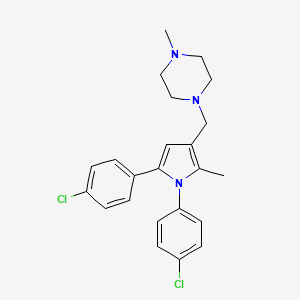
![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
![5-[3-(Dimethylamino)propylamino]quinazolino[2,3-a]phthalazin-8-one](/img/structure/B1667147.png)